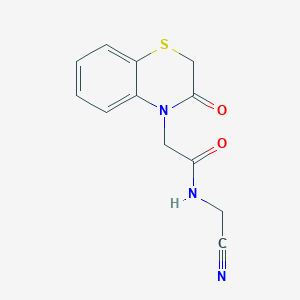

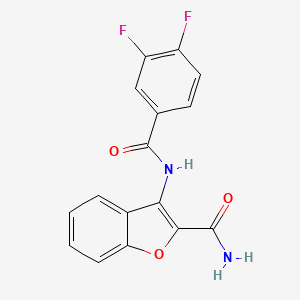

![molecular formula C9H11NO B2887806 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine CAS No. 3693-06-9](/img/structure/B2887806.png)

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine

Übersicht

Beschreibung

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a heterocyclic compound with the molecular formula C9H11NO It is a seven-membered ring structure containing both nitrogen and oxygen atoms, which makes it part of the oxazepine family

Wirkmechanismus

Target of Action

The primary target of 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is the Peroxisomal import matrix (PEX) proteins . These proteins play a crucial role in the import of proteins into the peroxisomes, a type of organelle found in virtually all eukaryotic cells .

Mode of Action

This compound interacts with the PEX5-PEX14 protein-protein interface . This interaction disrupts essential cellular processes in trypanosomes, leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathway related to protein import into the peroxisomes . The disruption of this pathway leads to a cascade of downstream effects, ultimately resulting in cell death .

Pharmacokinetics

The compound has been taken forward to a first round of hit-to-lead optimization, which shows activities in the range of low- to high-digit micromolar ic50 in in vitro tests . Further ADME testing is needed to fully understand its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein import into the glycosomes . This disruption leads to cell death, making the compound potentially useful in the treatment of diseases caused by trypanosomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine can be synthesized through several methods. One common approach involves the ring-opening of 2-aryl-N-tosylaziridine by 2-bromobenzyl mercaptan or alcohols, followed by a CuI-catalyzed N-arylation reaction . Another method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C to form benzo[b][1,4]oxazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazepine oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include oxazepine oxides, reduced oxazepine derivatives, and N-substituted oxazepines.

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the development of new materials with specific properties, such as polymers and resins

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydrobenzo[F][1,4]oxazepine: Similar in structure but differs in the position of the nitrogen and oxygen atoms.

1,2,3,5-Tetrahydrobenzo[E][1,4]thiazepine: Contains a sulfur atom instead of oxygen.

Benzodiazepines: Widely used in medicine for their anxiolytic and sedative properties.

Uniqueness

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKVQTRICWNJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2887723.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)

![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)

![ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE](/img/structure/B2887734.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/new.no-structure.jpg)

![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)